![molecular formula C11H11N2O2- B1456518 2-(2-甲基-1H-吡咯并[2,3-b]吡啶-3-基)乙酸甲酯 CAS No. 7546-52-3](/img/structure/B1456518.png)

2-(2-甲基-1H-吡咯并[2,3-b]吡啶-3-基)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

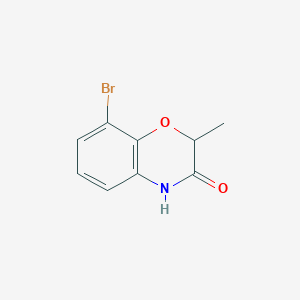

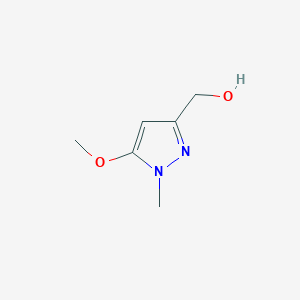

“Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate” is a chemical compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine . It appears as a yellow solid .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was 57% and the melting point was between 213–215 °C .Molecular Structure Analysis

The molecular structure of the 1H-pyrrolo[2,3-b]pyridine core can be viewed using Java or Javascript . The compound has a molecular weight of 118.1359 .Chemical Reactions Analysis

The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been used in the synthesis of potent fibroblast growth factor receptor inhibitors .Physical and Chemical Properties Analysis

The compound appears as a yellow solid . It has a melting point between 213–215 °C . The 1H-NMR and 13C-NMR data are available .科学研究应用

抗肿瘤活性

2-(2-甲基-1H-吡咯并[2,3-b]吡啶-3-基)乙酸甲酯衍生物因其抗肿瘤活性而受到研究。特别是,某些与本化合物密切相关的 1H-吡咯并[2,3-b]吡啶衍生物在弥漫性恶性腹膜间皮瘤 (DMPM) 的实验模型中显示出有希望的结果,DMPM 是一种罕见且具有侵袭性的癌症。已经发现包括 1f、3f 和 1l 在内的这些化合物可以抑制细胞增殖并诱导 DMPM 细胞凋亡,以及在小鼠中显示出对 DMPM 异种移植瘤的显着抑瘤作用 (Carbone 等人,2013)。

杂环化合物的合成

该化合物还用于合成各种杂环化合物。例如,它在吡咯并[4,3-c]吡啶和吡唑并[4,3-c]吡啶-3,6-二酮的形成中发挥作用,作为探索这些类型分子的新合成路线的一部分 (Prezent 等人,2016)。此外,研究探索了它在阿波霉素衍生物合成中的用途,阿波霉素衍生物是丝裂霉素合成的潜在中间体,丝裂霉素是一种化疗剂 (Kametani 等人,1980)。

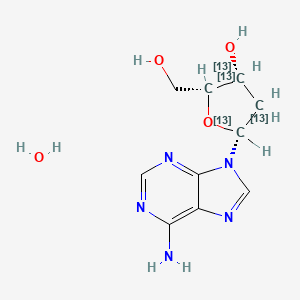

代谢研究

进一步的研究调查了含有 2-甲基-1H-吡咯并[2,3-b]吡啶部分的化合物的代谢。例如,一项关于含有此结构的分子 BMS-645737 代谢的研究揭示了涉及各种动物模型中氧化、羟基化和结合反应的复杂生物转化途径 (Johnson 等人,2008)。

化学检测和药物开发

2-(2-甲基-1H-吡咯并[2,3-b]吡啶-3-基)乙酸甲酯衍生物已用于化学检测中,尤其是在检测新型药物的分析方法的开发和验证中。例如,一项研究开发了一种用于多巴胺 D4 受体拮抗剂的灵敏且特异的检测方法,这可能对抗精神病治疗产生影响 (Chavez-Eng 等人,1997)。

作用机制

Target of Action

Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a potent inhibitor of fibroblast growth factor receptor (FGFR1) . FGFR1 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration .

Mode of Action

Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate interacts with FGFR1 by forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the receptor . This interaction inhibits the receptor’s activity, thereby disrupting the downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFR1 by Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in various cellular processes such as cell proliferation, migration, and angiogenesis .

Result of Action

The inhibition of FGFR1 by Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate can lead to decreased cell proliferation and migration, as well as increased apoptosis . This makes it a potential therapeutic agent for diseases characterized by overactive FGFR1 signaling, such as certain types of cancer .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate involves the reaction of 2-methyl-1H-pyrrolo[2,3-b]pyridine with methyl 2-bromoacetate in the presence of a base to form the desired product.", "Starting Materials": [ "2-methyl-1H-pyrrolo[2,3-b]pyridine", "methyl 2-bromoacetate", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add the base (e.g. potassium carbonate) to the reaction mixture and stir for a few minutes", "Step 3: Add methyl 2-bromoacetate to the reaction mixture and stir for several hours at room temperature or under reflux", "Step 4: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate)", "Step 5: Purify the product by column chromatography or recrystallization" ] } | |

CAS 编号 |

7546-52-3 |

分子式 |

C11H11N2O2- |

分子量 |

203.22 g/mol |

IUPAC 名称 |

2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate |

InChI |

InChI=1S/C11H12N2O2/c1-6(11(14)15)9-7(2)13-10-8(9)4-3-5-12-10/h3-6H,1-2H3,(H,12,13)(H,14,15)/p-1 |

InChI 键 |

QKCVGPRJHCAYFL-UHFFFAOYSA-M |

SMILES |

CC1=C(C2=C(N1)N=CC=C2)CC(=O)OC |

规范 SMILES |

CC1=C(C2=C(N1)N=CC=C2)C(C)C(=O)[O-] |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)

![4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyridine](/img/structure/B1456451.png)

![4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine](/img/structure/B1456453.png)

![8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1456455.png)

![O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine](/img/structure/B1456456.png)